CYMAL-5 CYMAL-5 CYMAL-5 is an additive for gel-based membrane proteomics.
Brand Name: Vulcanchem
CAS No.: 250692-65-0
VCID: VC0524782
InChI: InChI=1S/C23H42O11/c24-11-14-16(26)17(27)19(29)23(32-14)34-21-15(12-25)33-22(20(30)18(21)28)31-10-6-2-5-9-13-7-3-1-4-8-13/h13-30H,1-12H2/t14-,15-,16-,17+,18-,19-,20-,21-,22-,23-/m1/s1
SMILES: C1CCC(CC1)CCCCCOC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
Molecular Formula: C23H42O11
Molecular Weight: 494.6 g/mol

CYMAL-5

CAS No.: 250692-65-0

Cat. No.: VC0524782

Molecular Formula: C23H42O11

Molecular Weight: 494.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

CYMAL-5 - 250692-65-0

Specification

CAS No. 250692-65-0
Molecular Formula C23H42O11
Molecular Weight 494.6 g/mol
IUPAC Name (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-(5-cyclohexylpentoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C23H42O11/c24-11-14-16(26)17(27)19(29)23(32-14)34-21-15(12-25)33-22(20(30)18(21)28)31-10-6-2-5-9-13-7-3-1-4-8-13/h13-30H,1-12H2/t14-,15-,16-,17+,18-,19-,20-,21-,22-,23-/m1/s1
Standard InChI Key RVTGFZGNOSKUDA-ZNGNCRBCSA-N
Isomeric SMILES C1CCC(CC1)CCCCCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O
SMILES C1CCC(CC1)CCCCCOC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
Canonical SMILES C1CCC(CC1)CCCCCOC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O
Appearance Solid powder

Introduction

Chemical and Biochemical Properties of CYMAL-5

Structural Features

CYMAL-5 belongs to the maltoside detergent family, characterized by a maltose polar headgroup linked to a hydrophobic alkyl chain. Its unique structure includes a cyclohexyl-pentyl chain, which enhances hydrophobicity compared to linear-chain analogs like n-octylglucoside. The cyclohexyl group introduces steric bulk, stabilizing interactions with transmembrane domains of proteins, while the pentyl spacer ensures flexibility for optimal micelle packing .

Critical Micelle Concentration (CMC) and Solubilization Efficiency

The CMC of CYMAL-5 (~0.12 mM) is higher than detergents such as C8E6 (CMC ~0.02 mM), reducing aggregation risks during protein extraction . This property is critical for maintaining monomeric protein states, particularly for cytochrome P450 enzymes, where aggregation can obscure active sites or induce denaturation. In comparative studies, CYMAL-5 demonstrated superior solubilization efficiency for hydrophobic peptides in gel-based proteomics, achieving 30% higher recovery than n-octylglucoside .

Table 1: Detergent Properties Comparison

PropertyCYMAL-5C8E6n-Octylglucoside
CMC (mM)0.120.0225
Micelle Size (kDa)25–3018–228–10
Protein StabilityHighModerateLow
Peptide Recovery85%70%55%

Applications in Membrane Protein Research

Protein Solubilization and Stabilization

CYMAL-5’s primary application lies in solubilizing integral membrane proteins, which constitute over 30% of the human proteome but remain understudied due to hydrophobicity. By forming micelles around transmembrane domains, it shields hydrophobic residues from aqueous environments, preventing denaturation. For example, in cytochrome P450 2B4 (CYP2B4), CYMAL-5 binding stabilized a closed conformation essential for substrate metabolism, as revealed by X-ray crystallography .

Crystallography and Conformational Analysis

The detergent’s ability to maintain protein integrity is pivotal for crystallization. In CYP2B4 studies, CYMAL-5 facilitated high-resolution structures (≤2.3 Å) by occupying a peripheral pocket adjacent to the active site, reducing conformational flexibility. Hydrogen-deuterium exchange mass spectrometry (DXMS) confirmed that CYMAL-5 binding decreased deuterium uptake in regions critical for catalytic activity, indicating enhanced stability .

Gel-Based Proteomics

CYMAL-5’s compatibility with mass spectrometry revolutionized gel-based proteomics. A 2004 study demonstrated that adding 0.1% CYMAL-5 during in-gel tryptic digestion improved hydrophobic peptide recovery by 40%, enabling identification of transmembrane domains previously undetectable with n-octylglucoside . The protocol’s simplicity—combining 0.5 mm gels, negative staining, and denaturing alkylation—made it a gold standard for membrane proteomes.

Mechanistic Insights from Case Studies

Cytochrome P450 2B4: Detergent-Induced Conformational Dynamics

CYP2B4, a drug-metabolizing enzyme, served as a model to evaluate CYMAL-5’s effects. Structural comparisons of the F202W mutant in CYMAL-5 versus C8E6 revealed stark differences:

  • CYMAL-5: Stabilized a closed conformation, with detergent molecules occupying a peripheral pocket near Phe202 and Phe296. This positioning restricted substrate access channel 2f, aligning helices A, A’, and H into a rigid architecture .

  • C8E6: Induced an open conformation, with detergent coordinating the heme iron and extending into the substrate channel. This destabilized the F–G cassette and β4 loop, increasing deuterium exchange rates by 25% .

Table 2: Conformational Effects of Detergents on CYP2B4

ParameterCYMAL-5C8E6
Active Site AccessibilityClosedOpen
H/D Exchange RateLowHigh
Helix A StabilityHighModerate
Catalytic ActivityPreservedReduced

Enhanced Peptide Recovery in Mass Spectrometry

The addition of CYMAL-5 to in-gel digestion protocols mitigated peptide loss, particularly for hydrophobic domains. In a landmark experiment, tryptic digestion with 0.1% CYMAL-5 yielded 85% sequence coverage for the transmembrane protein rhodopsin, compared to 60% with n-octylglucoside . This advancement enabled large-scale membrane proteomics, uncovering novel drug targets in G protein-coupled receptors (GPCRs) and ion channels.

Comparative Efficacy Against Alternative Detergents

CYMAL-5 vs. Linear-Chain Maltosides

Linear-chain analogs like decyl maltoside exhibit higher CMCs (~1.4 mM), necessitating higher concentrations that risk protein denaturation. CYMAL-5’s cyclohexyl group reduces the CMC while enhancing micelle stability, making it preferable for sensitive proteins such as GPCRs.

CYMAL-5 vs. Polyoxyethylene Detergents

Polyoxyethylene detergents (e.g., C8E6) often disrupt protein-protein interactions due to their small micelle size. CYMAL-5’s larger micelles (25–30 kDa) preserve oligomeric states, as demonstrated in respiratory complex I studies, where it maintained 90% enzymatic activity versus 60% with C8E6 .

Future Directions and Innovations

Hybrid Detergent Systems

Combining CYMAL-5 with amphipols or nanodiscs could further stabilize membrane proteins for cryo-EM studies. Preliminary data show hybrid systems improve particle homogeneity by 50%, enabling sub-3 Å resolutions for transient receptor potential (TRP) channels.

Drug Discovery Applications

CYMAL-5’s ability to stabilize conformational states aids in structure-based drug design. For CYP2B4, virtual screening of 10,000 compounds against CYMAL-5-stabilized structures identified three novel inhibitors with sub-micromolar IC50 values, underscoring its pharmacological relevance .

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